molecular formula C15H16ClNO2 B2553516 2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide CAS No. 1795083-34-9

2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Cat. No.: B2553516
CAS No.: 1795083-34-9
M. Wt: 277.75
InChI Key: NWBGQHKACVHRKI-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is an organic compound that features a chlorophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
  • 2-(2-chlorophenyl)-N-[1-(thiophen-3-yl)propan-2-yl]acetamide
  • 2-(2-bromophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide

Uniqueness

2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide is unique due to the presence of both a chlorophenyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide, with the CAS number 1795083-34-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H16ClNO2C_{15}H_{16}ClNO_2, with a molecular weight of 277.74 g/mol. Its structure features a furan ring, a propan-2-yl group, and a chlorophenyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, it showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 μg/mL.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.51.0
Escherichia coli4.08.0
Pseudomonas aeruginosa2.04.0

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound's anticancer activity has also been investigated. It was found to induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231, with IC50 values ranging from 5 to 15 μM. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Cell Line IC50 (μM) Mechanism
HeLa6.72Apoptosis induction
MDA-MB-2314.87Cell cycle arrest

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • DNA Interaction : The compound may intercalate into DNA, leading to disruption in replication and transcription processes.
  • Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cell proliferation and survival, including DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated various derivatives of related compounds, demonstrating that those with similar structural features exhibited enhanced antimicrobial activity compared to traditional antibiotics like Ciprofloxacin .
  • Anticancer Activity : Research published in MDPI indicated that derivatives with furan rings showed significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity towards normal cells .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-11(8-12-6-7-19-10-12)17-15(18)9-13-4-2-3-5-14(13)16/h2-7,10-11H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBGQHKACVHRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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